N4-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethoxybenzyl)-7-methoxyquinazoline-4,6-diamine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6):
- Aromatic protons :
- Quinazoline protons at positions 2, 5, and 8 appear as singlets between δ 8.5–9.0 ppm.
- The 3-chloro-4-fluorophenyl group shows a doublet of doublets (δ 7.4–7.6 ppm, J = 8.5 Hz) for H2 and H6, coupled to fluorine.
- The 3,4-dimethoxybenzyl group exhibits two doublets (δ 6.8–7.3 ppm, J = 8.6 Hz) for H2' and H5', alongside a singlet for the methylene bridge (δ 4.3 ppm).
- Methoxy groups : Three singlets at δ 3.7–3.9 ppm integrate for nine protons (3×OCH3).
- Amine protons : Broad signals at δ 6.0–6.5 ppm for NH2 groups, exchanged with D2O.
- Aromatic protons :
13C NMR (100 MHz, DMSO-d6):
19F NMR (376 MHz, DMSO-d6): A singlet at δ -118 ppm corresponds to the para-fluorine atom.
Infrared (IR) Spectroscopy
Mass Spectrometry (HRMS)
X-Ray Crystallographic Studies and Conformational Analysis
While X-ray data for this specific compound are unavailable, studies on analogous quinazoline derivatives reveal key structural insights:
- Quinazoline core : Planar geometry with slight puckering at the pyrimidine ring.
- Substituent orientation :
- Hydrogen bonding : Intra- and intermolecular N-H···N interactions stabilize the crystal lattice.
Comparative Analysis With Related Quinazoline Diamine Derivatives
Key differences include:
- Enhanced solubility : The 3,4-dimethoxybenzyl group increases hydrophilicity compared to monosubstituted analogues.
- Steric effects : Bulkier N4 substituents may hinder binding to flat protein pockets, unlike smaller derivatives.
- Electron density : Methoxy groups donate electron density to the quinazoline core, altering reactivity in electrophilic substitutions.
Properties
Molecular Formula |
C24H22ClFN4O3 |
|---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-4-N-[(3,4-dimethoxyphenyl)methyl]-7-methoxyquinazoline-4,6-diamine |
InChI |
InChI=1S/C24H22ClFN4O3/c1-31-21-7-4-14(8-23(21)33-3)12-30(15-5-6-18(26)17(25)9-15)24-16-10-19(27)22(32-2)11-20(16)28-13-29-24/h4-11,13H,12,27H2,1-3H3 |
InChI Key |
RFRWVLWYANCCHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(C2=CC(=C(C=C2)F)Cl)C3=NC=NC4=CC(=C(C=C43)N)OC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of N-(3-chloro-4-fluorophenyl)-N-(3,4-dimethoxybenzyl)-7-fluoro-6-nitroquinazoline-4-amine
- React 4-chloro-7-fluoro-6-nitroquinazoline with 3-chloro-N-(3,4-dimethoxybenzyl)-4-fluoroaniline in acetonitrile.
- Reflux the mixture for 3 hours.
- After cooling, neutralize with sodium carbonate solution.
- Extract with ethyl acetate, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Yield: Approximately 80% of the intermediate compound.
Conversion to N-(3-chloro-4-fluorophenyl)-N-(3,4-dimethoxybenzyl)-7-methoxy-6-nitroquinazoline-4-amine
- Add metallic sodium to anhydrous methanol and stir at room temperature for 10 minutes.
- Add the previously obtained fluoro-nitroquinazoline intermediate.
- Stir the reaction mixture at 40 °C for 6 hours.
- Pour into water and extract with ethyl acetate.
- Wash organic phase with saturated brine, dry, and concentrate.
- Yield: Approximately 94%.
Reduction to N4-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethoxybenzyl)-7-methoxyquinazoline-4,6-diamine
- Add Raney nickel catalyst to a solution of the methoxy-nitroquinazoline intermediate in tetrahydrofuran.
- Replace atmosphere with hydrogen gas and stir overnight at room temperature under 1 atm hydrogen.
- Filter off catalyst and concentrate filtrate under reduced pressure.
- Yield: Approximately 90% of the target diamine compound.
Reaction Conditions and Purification
| Step | Reactants/Intermediates | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-chloro-7-fluoro-6-nitroquinazoline + 3-chloro-N-(3,4-dimethoxybenzyl)-4-fluoroaniline | Acetonitrile | Reflux (~80°C) | 3 h | 80 | Neutralization with sodium carbonate, extraction with ethyl acetate |
| 2 | Fluoro-nitroquinazoline intermediate + metallic sodium | Anhydrous methanol | 40 °C | 6 h | 94 | Conversion of fluoro to methoxy group |
| 3 | Methoxy-nitroquinazoline intermediate + Raney nickel | Tetrahydrofuran | Room temp, H2 atmosphere | Overnight | 90 | Catalytic hydrogenation to diamine |
Analytical Data Supporting the Preparation
- NMR Spectroscopy : Proton NMR spectra confirm the presence of aromatic protons, methoxy groups, and benzyl substituents consistent with the target structure.
- Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weight of the intermediates and final product.
- Purity : The final compound is typically purified by column chromatography and recrystallization to achieve high purity suitable for pharmaceutical applications.
Additional Notes on Related Synthetic Procedures
- The use of thionyl chloride and DMF for chlorination steps and potassium carbonate in DMF for nucleophilic substitution has been reported in related quinazoline syntheses.
- Neutralization steps with ammonium hydroxide and washing with brine are common to remove acidic impurities.
- Hydrogenation using Raney nickel under mild conditions is effective for reducing nitro groups without affecting other sensitive functionalities.
Summary Table of Key Reagents and Conditions
| Reagent/Intermediate | Role | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 4-chloro-7-fluoro-6-nitroquinazoline | Starting quinazoline | Acetonitrile | Reflux | 3 h | 80 |
| 3-chloro-N-(3,4-dimethoxybenzyl)-4-fluoroaniline | Nucleophile | Acetonitrile | Reflux | 3 h | 80 |
| Metallic sodium | Fluoro to methoxy conversion | Anhydrous methanol | 40 °C | 6 h | 94 |
| Raney nickel | Catalytic hydrogenation | Tetrahydrofuran | Room temp, H2 | Overnight | 90 |
Chemical Reactions Analysis
Types of Reactions
N4-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethoxybenzyl)-7-methoxyquinazoline-4,6-diamine can undergo various chemical reactions, including:
Reduction: This could involve the removal of oxygen or the addition of hydrogen, changing the compound’s properties.
Substitution: This reaction might involve replacing one functional group with another, which could be used to modify the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated analog.
Scientific Research Applications
Anticancer Activity
Research has indicated that quinazoline derivatives possess significant anticancer properties. The compound under discussion may inhibit specific kinases involved in cancer cell proliferation. Studies on related quinazoline compounds have shown promising results in targeting cancer cells while sparing normal cells, suggesting that N4-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethoxybenzyl)-7-methoxyquinazoline-4,6-diamine could be explored further for its anticancer efficacy .
Antimicrobial Properties
There is an emerging interest in the antimicrobial properties of quinazoline derivatives. Preliminary studies suggest that modifications to the quinazoline core can enhance activity against various bacterial strains. Future investigations could focus on the compound's ability to combat resistant strains of bacteria, which is a growing concern in medical science .
Pharmacological Insights
The pharmacological profile of this compound remains under investigation. However, related compounds have demonstrated activities such as:
- Inhibition of protein kinases : Important for cancer treatment.
- Antioxidant properties : Potentially beneficial in reducing oxidative stress-related diseases.
Case Studies and Research Findings
- Synthesis and Characterization : A study reported the synthesis of a similar quinazoline derivative with comprehensive characterization using techniques such as NMR spectroscopy and mass spectrometry. This methodology provides a framework for future studies on this compound .
- Biological Testing : Future studies should include in vitro and in vivo testing to evaluate the biological activity of this compound against various cancer cell lines and microbial pathogens.
Mechanism of Action
The mechanism of action of N4-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethoxybenzyl)-7-methoxyquinazoline-4,6-diamine would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, inhibiting or activating their function, and modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Quinazoline derivatives are highly tunable, with substituents at the N4, N6, and 7-positions significantly influencing activity. Key analogs include:
N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine (CMQD)
- Structure : Lacks the 3,4-dimethoxybenzyl group at N3.
- Properties : Molecular weight 318.73 g/mol, stored under inert conditions .
- Activity : Serves as a precursor in kinase inhibitor synthesis. Reduced solubility compared to analogs with polar substituents (e.g., tetrahydrofuran-3-yloxy) .
(S)-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine (CTQD)
- Structure : Features a tetrahydrofuran-3-yloxy group at the 7-position.
- Properties : Enhanced solubility due to the oxygen-rich substituent, improving bioavailability .
- Synthesis : Prepared via nucleophilic substitution and reduction, with enantiomeric purity critical for activity .
N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine
- Structure : Incorporates a 4-methoxybenzylthio group at the 7-position.
- Synthesis : Achieved via nucleophilic aromatic substitution, yielding a pale yellow powder with a molecular weight of 471.07 g/mol .
Anti-MERS-CoV Compound 20 (From )
- Structure: Unspecified substituents, but part of the 4-anilino-6-aminoquinazoline series.
- Activity : IC50 = 0.157 μM against MERS-CoV, with a selectivity index (SI) of 25 and moderate pharmacokinetics .
Biological Activity
N4-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethoxybenzyl)-7-methoxyquinazoline-4,6-diamine is a synthetic compound that belongs to the quinazoline class of compounds, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C18H16ClFN4O2
- Molecular Weight : 374.80 g/mol
- CAS Number : 314771-76-1
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Quinazoline derivatives have been shown to exhibit significant anticancer properties. Studies indicate that compounds similar to this compound induce apoptosis in cancer cells through various pathways, including the inhibition of the PI3K/Akt signaling pathway and downregulation of NF-kB .
- Antimicrobial Properties : Similar quinazoline derivatives have demonstrated antimicrobial activity against various bacterial strains and fungi. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
- Anti-inflammatory Effects : Compounds in this class have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .
Case Studies and Research Findings
Recent studies have focused on the biological effects of quinazoline derivatives:
- Anticancer Studies : A study reported that a related quinazoline compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value indicating effective dose levels for inducing cell death . The mechanism was linked to the induction of oxidative stress leading to apoptosis.
- Antimicrobial Activity : Another investigation into similar compounds highlighted their effectiveness against resistant strains of bacteria, showcasing their potential as novel antimicrobial agents in an era of increasing antibiotic resistance .
Data Tables
Q & A
Q. How can AI-driven tools enhance synthesis or bioactivity prediction?
- Methodological Answer : Train machine learning models on existing quinazoline datasets to predict reaction yields or toxicity. Platforms like COMSOL Multiphysics enable multiphysics simulations (e.g., heat transfer during reflux) to optimize reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
